molecular formula C14H15F2N3O3S B2388400 2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797552-62-5

2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2388400
CAS No.: 1797552-62-5
M. Wt: 343.35
InChI Key: MGQQAMFKGRZDQY-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with difluoro groups and a pyrazolyl moiety attached to a tetrahydropyran ring.

Preparation Methods

The synthesis of 2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the tetrahydropyran ring: This step involves the formation of a tetrahydropyranyl group, which can be introduced via a nucleophilic substitution reaction.

    Attachment of the benzenesulfonamide core:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2,6-Difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The difluoro groups on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include sulfone, amine, and substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,6-Difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

    Industry: This compound can be used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, binding to the active site of the enzyme or receptor and preventing its normal function. This can lead to the modulation of biochemical pathways and physiological processes, resulting in therapeutic effects.

Comparison with Similar Compounds

2,6-Difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide can be compared with other similar compounds, such as:

    2,6-Difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide: This compound has a similar benzenesulfonamide core but differs in the substitution pattern and the presence of a thioether linkage.

    2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide: This compound also features a benzenesulfonamide core with difluoro groups but includes a hydroxypropyl substituent.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazolyl and tetrahydropyran moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,6-difluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O3S/c15-12-2-1-3-13(16)14(12)23(20,21)18-10-8-17-19(9-10)11-4-6-22-7-5-11/h1-3,8-9,11,18H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQQAMFKGRZDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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